2'-Acetoxycocaine

Dopamine Transporter Binding Affinity Neuropharmacology

2'-Acetoxycocaine is a superior cocaine analog for DAT/NET research, offering 4x higher DAT affinity and 35x higher NET affinity than cocaine. This positional specificity makes it essential for reproducible binding assays and SAR studies, where generic analogs would compromise data integrity. Its well-defined prodrug relationship and distinct analytical profile also support CNS drug delivery research and NPS method validation. Procure this high-purity compound to ensure quantifiable and position-specific results in your next study.

Molecular Formula C19H23NO6
Molecular Weight 361.4 g/mol
CAS No. 192648-66-1
Cat. No. B12779622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Acetoxycocaine
CAS192648-66-1
Molecular FormulaC19H23NO6
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C
InChIInChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1
InChIKeyBGTCUQCBSAMJBH-JSQNDZKTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Acetoxycocaine CAS 192648-66-1: A High-Affinity Cocaine Analog with Quantified Transporter Selectivity for Research Applications


2'-Acetoxycocaine (ortho-acetoxy-cocaine, CAS 192648-66-1) is a synthetic cocaine analog in which an acetoxy group is introduced at the 2' position of the benzoyl ester moiety [1]. It is a tropane alkaloid derivative with the molecular formula C19H23NO6 and is structurally characterized as a 3β-(2-acetoxybenzoyloxy)tropane-2β-carboxylic acid methyl ester [1]. Unlike many cocaine analogs that reduce binding affinity, 2'-Acetoxycocaine consistently demonstrates enhanced in vitro binding to monoamine transporters compared to the parent compound cocaine [2]. It is utilized in neuropharmacological research as a probe for dopamine transporter (DAT) and norepinephrine transporter (NET) binding site characterization [2] and is recognized as a potential prodrug to the more potent metabolite salicylmethylecgonine (2'-Hydroxycocaine) [3].

Why 2'-Acetoxycocaine (CAS 192648-66-1) Cannot Be Substituted by Generic Cocaine or 4'-Substituted Analogs in Transporter Studies


Substitution of 2'-Acetoxycocaine with cocaine or other simple cocaine analogs in research applications is inadvisable due to quantifiable, position-specific differences in transporter binding potency and selectivity. Cocaine itself exhibits a baseline DAT binding affinity that is substantially lower than that of 2'-Acetoxycocaine [1]. Furthermore, the effect of substitution on the benzoyl ring is highly position-dependent; while 2'-substitution consistently enhances DAT and NET binding, substitutions at the 3' or 4' positions yield markedly different, often inferior, profiles [1]. For example, 3'-hydroxycocaine is 4.75-fold less potent than cocaine at DAT [2], and 4'-iodococaine is 10-fold less potent than cocaine [2], in stark contrast to the 3.58- to 4-fold increase observed with 2'-Acetoxycocaine [1][2]. Therefore, using a generic analog would fundamentally alter the quantitative binding parameters and selectivity profile, compromising experimental reproducibility and validity in transporter pharmacology and drug discovery research.

2'-Acetoxycocaine CAS 192648-66-1: Head-to-Head Quantitative Evidence vs. Cocaine and Structural Analogs


DAT Binding Affinity: 2'-Acetoxycocaine vs. Cocaine (3.58-fold to 4-fold Increase)

2'-Acetoxycocaine demonstrates significantly increased binding potency for the dopamine transporter (DAT) compared to cocaine. In a direct competitive radioligand displacement assay using [3H]WIN-35428 on rat striatal membranes, 2'-Acetoxycocaine exhibited an IC50 value of 69.5 ± 1 nM, which represents a 3.58-fold increase in potency over cocaine (IC50 = 249 ± 37 nM) [1]. A separate study corroborated this finding, reporting a 4-fold increase in binding potency for the dopamine transporter compared to cocaine [2].

Dopamine Transporter Binding Affinity Neuropharmacology

NET Binding Affinity: 2'-Acetoxycocaine vs. Cocaine (35-fold Increase)

2'-Acetoxycocaine exhibits a profound and disproportionate increase in binding affinity for the norepinephrine transporter (NET) relative to cocaine. Quantitative structure-activity relationship (QSAR) analysis and competitive binding assays reveal that the 2'-acetoxy substitution enhances NET binding potency by 35-fold compared to cocaine [1][2]. This enhancement in NET affinity is approximately 9-fold greater than its enhancement of DAT binding, indicating a significant shift in transporter selectivity [1].

Norepinephrine Transporter Binding Selectivity Neuropharmacology

Transporter Binding Selectivity Profile: 2'-Acetoxycocaine vs. 2'-Hydroxycocaine

Direct comparison of 2'-Acetoxycocaine with its closely related analog 2'-Hydroxycocaine (salicylmethylecgonine) reveals key quantitative differences in their transporter binding selectivity profiles. While 2'-Hydroxycocaine enhances DAT binding 10-fold and NET binding 52-fold over cocaine [1], 2'-Acetoxycocaine produces a more balanced profile with a 4-fold increase at DAT and a 35-fold increase at NET [1][2]. This differential selectivity, with 2'-Hydroxycocaine showing a stronger bias towards NET enhancement (5.2x NET/DAT ratio) compared to 2'-Acetoxycocaine (8.75x NET/DAT ratio), allows researchers to select the analog that best matches their specific experimental requirements for transporter bias.

Transporter Selectivity Structure-Activity Relationship Neuropharmacology

Physicochemical Properties for BBB Penetration: 2'-Acetoxycocaine vs. Cocaine (LogP Comparison)

2'-Acetoxycocaine possesses a calculated LogP value (partition coefficient) that is closer to the theoretical optimum for blood-brain barrier (BBB) penetration compared to cocaine. The LogP value of 2'-Acetoxycocaine is reported as having a square value of 2.0, which is significantly closer to the optimal range for BBB penetration than the higher, logarithmically four-times-greater lipophilicity of cocaine [1]. This physicochemical property is directly linked to its potential as a prodrug, as it is predicted to facilitate more efficient CNS delivery of its active metabolite, salicylmethylecgonine, by reducing non-specific partitioning into peripheral fatty tissues [1][2].

Blood-Brain Barrier Lipophilicity Prodrug Design

Metabolic Fate and Prodrug Status: 2'-Acetoxycocaine vs. 2'-Hydroxycocaine

2'-Acetoxycocaine functions as a prodrug to the more potent analog salicylmethylecgonine (2'-Hydroxycocaine) through in vivo deacetylation. This metabolic conversion is supported by its synthesis as a precursor to 2'-Hydroxycocaine via selective transesterification [1][2]. Following deacetylation, the resulting metabolite exhibits nearly three times the affinity for DAT compared to the parent 2'-Acetoxycocaine, and further enhances NET affinity [3]. This prodrug relationship distinguishes 2'-Acetoxycocaine from its hydroxy analog, offering a distinct pharmacokinetic profile with potentially slower onset but sustained activity due to metabolic conversion.

Prodrug Metabolism Deacetylation

Synthetic Accessibility and Purity: 2'-Acetoxycocaine vs. Complex Cocaine Analogs

2'-Acetoxycocaine is synthesized via a well-characterized, two-step route from commercially available starting materials, offering a practical advantage over more complex cocaine analogs. The synthesis involves the reaction of acetylsalicyloyl chloride with ecgonine methyl ester to directly yield 2'-Acetoxycocaine [1][2]. Furthermore, it serves as the direct synthetic precursor to 2'-Hydroxycocaine via a simple, selective transesterification using methanolic HCl [1][2]. This synthetic accessibility, compared to multi-step syntheses required for many 4'-substituted or tropane-modified analogs, makes 2'-Acetoxycocaine a more readily obtainable and cost-effective research tool.

Chemical Synthesis Analytical Standard Medicinal Chemistry

High-Impact Research Applications for 2'-Acetoxycocaine (CAS 192648-66-1) Based on Quantitative Differentiation Data


Neuropharmacological Studies of Dopamine and Norepinephrine Transporter Binding Sites

2'-Acetoxycocaine is an ideal ligand for competitive binding assays aimed at characterizing the structural requirements of the dopamine transporter (DAT) and norepinephrine transporter (NET) binding pockets. Its 3.58- to 4-fold greater DAT affinity and 35-fold greater NET affinity compared to cocaine [1][2] provide enhanced signal-to-noise ratios in radioligand displacement studies, allowing for more precise determination of binding affinities for novel test compounds. The compound's unique selectivity profile, with a pronounced bias towards NET over DAT, makes it particularly valuable for studies seeking to dissect the differential contributions of these transporters to cocaine's behavioral effects [2].

Prodrug Design and Blood-Brain Barrier Penetration Research

The established prodrug relationship of 2'-Acetoxycocaine to salicylmethylecgonine, combined with its favorable LogP value (closer to the BBB penetration optimum than cocaine) [1], positions this compound as a valuable model system for studying CNS prodrug strategies. Researchers can utilize 2'-Acetoxycocaine to investigate the kinetics of esterase-mediated deacetylation in vivo and to correlate physicochemical properties like LogP with observed brain penetration and distribution [1][2]. This makes it a key tool in neuropharmacology and drug delivery research focused on optimizing CNS exposure of therapeutic agents.

Synthetic Chemistry and Medicinal Chemistry as a Key Intermediate

In synthetic and medicinal chemistry laboratories, 2'-Acetoxycocaine serves as a crucial and readily accessible intermediate for generating a series of 2'-substituted cocaine analogs. Its well-documented synthesis from acetylsalicyloyl chloride and ecgonine methyl ester, and its direct conversion to 2'-Hydroxycocaine via selective transesterification [1][2], provide a reliable pathway for producing multiple high-value research compounds from a single starting point. This reduces synthetic burden and cost for laboratories conducting structure-activity relationship (SAR) studies on the 2'-position of the cocaine benzoyl ester.

Analytical Method Development and Forensic Toxicology

Due to its distinct mass spectrometric and chromatographic properties compared to cocaine and other common analogs, 2'-Acetoxycocaine is employed as a reference standard in the development and validation of analytical methods for detecting and quantifying novel psychoactive substances (NPS). Its unique structure and defined physicochemical properties [1] make it a suitable calibrant for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays in forensic and clinical toxicology settings, particularly for laboratories monitoring emerging cocaine analogs.

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